

An In-depth Technical Guide to the Functional Group Analysis of Benzyl Phenylacetate

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Compound of Interest

Compound Name: *Benzyl phenylacetate*

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Introduction

Benzyl phenylacetate ($C_{15}H_{14}O_2$) is an aromatic ester recognized for its characteristic sweet, honey-like floral fragrance, reminiscent of jasmine and rose.^{[1][2]} This colorless to pale yellow liquid is a key ingredient in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis, including in the development of pharmaceuticals.^{[1][3]} A thorough understanding of its constituent functional groups is paramount for its characterization, quality control, and the prediction of its chemical behavior in various applications. This technical guide provides a comprehensive analysis of the functional groups in **benzyl phenylacetate**, supported by spectroscopic data, detailed experimental protocols, and mechanistic insights.

Core Functional Groups

Benzyl phenylacetate is comprised of three key functional groups: an ester, a benzyl group, and a phenyl group. The interplay of these groups defines the molecule's chemical properties, reactivity, and spectroscopic signature.

Molecular Structure of Benzyl Phenylacetate

Functional groups of benzyl phenylacetate.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and functional group identification of **benzyl phenylacetate**.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.

Wavenumber (cm ⁻¹)	Bond	Functional Group	Description
3100-3000	C-H	Aromatic	Aromatic C-H stretch. [4]
3000-2850	C-H	Alkane	Methylene C-H stretch.[4]
1735-1750	C=O	Ester	Carbonyl stretch, a strong, characteristic absorption.[4]
1600-1450	C=C	Aromatic	Aromatic ring C=C stretching vibrations. [4]
1250-1000	C-O	Ester	C-O stretching vibration.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.31	m	10H	Aromatic protons (C ₆ H ₅ -CH ₂ and C ₆ H ₅ -CH ₂ -O).[5]
5.12	s	2H	-O-CH ₂ -Ph
3.66	s	2H	Ph-CH ₂ -C=O

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ , ppm)	Assignment
171.5	C=O (Ester carbonyl)
135.9	Quaternary aromatic carbon
134.2	Quaternary aromatic carbon
129.3	Aromatic CH
128.6	Aromatic CH
128.5	Aromatic CH
128.2	Aromatic CH
127.2	Aromatic CH
66.8	-O-CH ₂ -Ph
41.7	Ph-CH ₂ -C=O

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

m/z	Ion	Description
226	$[C_{15}H_{14}O_2]^+$	Molecular ion peak.[1]
108	$[C_7H_8O]^+$	Fragment resulting from cleavage of the ester bond.[1]
91	$[C_7H_7]^+$	Tropylium ion, a very stable fragment characteristic of benzyl groups.[1]
65	$[C_5H_5]^+$	Further fragmentation of the aromatic rings.[1]

Experimental Protocols

Synthesis of Benzyl Phenylacetate via Fischer Esterification

This protocol outlines the synthesis of **benzyl phenylacetate** from phenylacetic acid and benzyl alcohol using an acid catalyst.



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Synthesis of Benzyl Phenylacetate.

Materials:

- Phenylacetic acid
- Benzyl alcohol
- Concentrated sulfuric acid (catalyst)
- Diethyl ether (or other suitable solvent)

- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine equimolar amounts of phenylacetic acid and benzyl alcohol.
- Slowly add a catalytic amount of concentrated sulfuric acid (a few drops).
- Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.[\[6\]](#)
- After cooling to room temperature, transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[\[6\]](#)
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude **benzyl phenylacetate**.
- For higher purity, the product can be purified by vacuum distillation.

Spectroscopic Sample Preparation and Analysis

Infrared (IR) Spectroscopy (Neat Sample):

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a small drop of **benzyl phenylacetate** directly onto the ATR crystal.
- Acquire the spectrum over the range of 4000-400 cm⁻¹.

- Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve approximately 10-20 mg of **benzyl phenylacetate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum.
- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts for both ^1H and ^{13}C spectra.

Mass Spectrometry (Electron Ionization - EI):

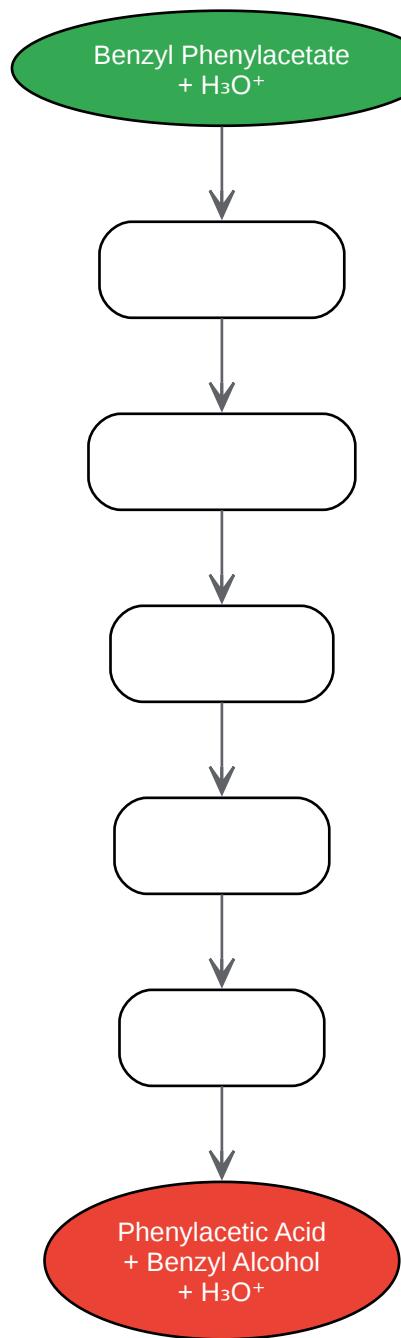
- Dissolve a small amount of **benzyl phenylacetate** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Acquire the mass spectrum using electron ionization at a standard energy (e.g., 70 eV).
- Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Chemical Reactivity and Signaling Pathways

The ester functional group is the primary site of reactivity in **benzyl phenylacetate**.

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst and water, **benzyl phenylacetate** can undergo hydrolysis to yield phenylacetic acid and benzyl alcohol. This reaction is the reverse of the Fischer esterification.



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Acid-Catalyzed Hydrolysis of Benzyl Phenylacetate.

The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A series of proton transfers and the elimination of benzyl alcohol as a leaving group, followed by deprotonation, regenerates the acid catalyst and yields the final products.

Conclusion

The functional group analysis of **benzyl phenylacetate** reveals the characteristic properties of an aromatic ester. The ester linkage, flanked by a benzyl and a phenyl group, dictates its spectroscopic signature and chemical reactivity. A comprehensive understanding of these features, facilitated by techniques such as IR, NMR, and mass spectrometry, is crucial for professionals in research, drug development, and quality assurance who work with this versatile compound. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for the synthesis, characterization, and chemical manipulation of **benzyl phenylacetate**.

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